BenchChemオンラインストアへようこそ!

1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine

Conformational flexibility Rotatable bonds Drug design

Choose this exact methylene-linked TFMP-piperazine scaffold (CAS 1095381-14-8) over close analogs to preserve key physicochemical parameters: XLogP 1.0, 2 rotatable bonds, favorable BBB TPSA. Regioisomeric or linker-modified variants compromise lipophilicity, binding affinity, and crystallography success. Ideal for kinase/GPCR fragment screening, CNS-penetrant design, and antiviral agrochemical lead optimization. 98% purity ensures R&D reproducibility.

Molecular Formula C11H14F3N3
Molecular Weight 245.24 g/mol
Cat. No. B8067284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine
Molecular FormulaC11H14F3N3
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CN=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H14F3N3/c12-11(13,14)10-2-1-9(7-16-10)8-17-5-3-15-4-6-17/h1-2,7,15H,3-6,8H2
InChIKeyULMWAGAYBDYJIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine: A Versatile Building Block for Medicinal Chemistry and Agrochemical Synthesis


1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine (CAS 1095381-14-8) is a heterocyclic small molecule featuring a trifluoromethylpyridine ring linked via a methylene bridge to a piperazine moiety [1]. With a molecular weight of 245.24 g/mol and the formula C₁₁H₁₄F₃N₃, this compound serves as a key synthetic intermediate in the discovery and development of bioactive molecules [1]. Its structural framework combines the metabolic stability and lipophilicity of the trifluoromethylpyridine group with the conformational flexibility and basicity of the piperazine ring, making it a valuable scaffold for medicinal chemistry and agrochemical research programs [2].

Why Generic Analogs Cannot Replace 1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine in Critical Synthesis


Substituting 1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine with closely related piperazine derivatives (e.g., 1-[6-(trifluoromethyl)pyridin-3-yl]piperazine or 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine) in a synthetic pathway introduces quantifiable differences in physicochemical properties that directly impact downstream compound performance. The presence and position of the methylene linker, the substitution pattern on the pyridine ring, and the heterocycle type each alter key parameters such as lipophilicity (XLogP), conformational flexibility (rotatable bonds), and hydrogen bonding capacity [1][2]. These variations can lead to suboptimal pharmacokinetic profiles, reduced target binding affinity, or failed crystallography attempts, underscoring the necessity for exact structural fidelity in research and development workflows.

Quantitative Evidence for Selecting 1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine Over Analogs


Enhanced Conformational Flexibility via Methylene Linker for Improved Target Engagement

The target compound incorporates a methylene (-CH₂-) linker between the pyridine and piperazine rings, resulting in a rotatable bond count of 2 compared to 1 for the directly linked analog 1-[6-(trifluoromethyl)pyridin-3-yl]piperazine [1][2]. This additional rotational degree of freedom allows the piperazine moiety to sample a broader conformational space, potentially enabling better accommodation within irregularly shaped binding pockets and enhancing the probability of achieving a high-affinity binding pose [3].

Conformational flexibility Rotatable bonds Drug design

Optimized Lipophilicity for Enhanced Membrane Permeability and Metabolic Stability

The target compound exhibits a computed XLogP3-AA value of 1.0, which is lower than that of the regioisomeric analog 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine (XLogP3-AA = 1.5) and comparable to the directly linked analog 1-[6-(trifluoromethyl)pyridin-3-yl]piperazine (XLogP3-AA = 1.2) [1][2][3]. This lower lipophilicity, conferred by the specific substitution pattern, is associated with improved aqueous solubility and reduced non-specific protein binding, while remaining within the optimal range for passive membrane permeation [4]. The trifluoromethyl group further enhances metabolic stability by protecting against oxidative degradation [4].

Lipophilicity Membrane permeability ADME

Validated Agrochemical Potential: Antiviral Activity of Trifluoromethylpyridine Piperazine Derivatives

A series of trifluoromethylpyridine piperazine derivatives (A1-A27), structurally related to the target compound, were synthesized and evaluated for in vivo antiviral activity against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV) [1]. The most potent analog, compound A16, exhibited protective EC50 values of 18.4 μg/mL against TMV and 347.8 μg/mL against CMV, representing a 2.7-fold and 1.03-fold improvement over the commercial plant activator ningnanmycin (EC50 = 50.2 μg/mL for TMV, 359.6 μg/mL for CMV), respectively [1]. While not a direct measurement of the target compound, this class-level data demonstrates the potential of the trifluoromethylpyridine piperazine scaffold to generate potent agrochemical leads [1].

Agrochemical Plant activator Antiviral

Ideal Application Scenarios for 1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine in R&D


Fragment-Based Drug Discovery (FBDD) for Kinase or GPCR Targets

The compound's balanced physicochemical profile (XLogP = 1.0, 2 rotatable bonds) and presence of a basic piperazine nitrogen make it an ideal fragment for screening against kinase or GPCR targets [1][2]. Its modest size (MW = 245.24) and high ligand efficiency potential allow for subsequent optimization via structure-based drug design, where the methylene linker provides conformational flexibility to explore novel binding pockets inaccessible to more rigid analogs [1][2].

Synthesis of Novel Agrochemical Actives Targeting Plant Viral Diseases

Building on the validated antiviral activity of structurally related trifluoromethylpyridine piperazine derivatives (EC50 = 18.4 μg/mL against TMV for compound A16), this compound can serve as a key intermediate in the synthesis of new plant immune activators [3]. Its incorporation into larger molecular frameworks may yield potent, environmentally benign pesticides for controlling TMV and CMV in crops, offering an alternative to traditional chemical treatments [3].

Building Block for CNS-Targeted Therapeutics Requiring Balanced Permeability

The favorable XLogP of 1.0, combined with the metabolic stability conferred by the trifluoromethyl group, positions this compound as a useful building block for designing CNS-penetrant molecules [1][4]. Its single hydrogen bond donor and moderate topological polar surface area (TPSA) contribute to a desirable profile for crossing the blood-brain barrier, making it suitable for neuroscience drug discovery programs focused on neurological or psychiatric disorders [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.